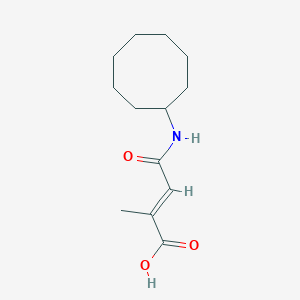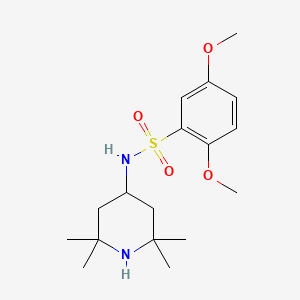
dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP is a derivative of pyridine and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is thought to involve the modulation of glutamate receptors and the inhibition of oxidative stress. Glutamate is an excitatory neurotransmitter that plays a role in neuronal damage in neurodegenerative diseases and stroke. This compound has been shown to reduce glutamate toxicity in neurons. Additionally, this compound has been shown to reduce oxidative stress, which is a key contributor to neuronal damage in neurodegenerative diseases and stroke.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory. This compound has also been shown to increase the levels of ATP, the primary energy source for cells. Additionally, this compound has been shown to increase the levels of phosphocreatine, which plays a role in energy metabolism in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has been shown to be safe and well-tolerated in animal models, and it has a low toxicity profile. Additionally, this compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and may require frequent dosing. Additionally, the optimal dosing for this compound has not been established.
Orientations Futures
There are several future directions for research on dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of this compound in treating traumatic brain injury and spinal cord injury. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating neurodegenerative diseases. Another area of interest is the development of new synthesis methods for this compound that can produce higher yields and purity. Finally, more research is needed to establish the optimal dosing and safety profile of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using various methods, and has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in treating traumatic brain injury and spinal cord injury, the development of new synthesis methods, and further research on its mechanism of action and safety profile.
Méthodes De Synthèse
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate in the presence of a catalyst. The Gewald reaction involves the reaction of 2-aminothiophenol with α-chloroacetic acid and a carbonyl compound. The Kabachnik-Fields reaction involves the reaction of a carbonyl compound with a primary amine and phosphorus oxychloride. These methods have been optimized to produce high yields of this compound.
Applications De Recherche Scientifique
Dimethyl 4-(4-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating ischemic stroke, traumatic brain injury, and spinal cord injury. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-18-8-12(15(19)21-2)14(13(9-18)16(20)22-3)10-4-6-11(17)7-5-10/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXPXGAQGNYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5328480.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
![disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate](/img/structure/B5328511.png)
![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5328515.png)
![6-(methoxymethyl)-1-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328520.png)

![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)